molecular formula C9H9N3O2 B14020488 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14020488
M. Wt: 191.19 g/mol
InChI Key: LRUUPBSAUCTXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 93263-04-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases . This pyrido[2,3-d]pyrimidine scaffold serves as a versatile core for developing potent enzyme inhibitors . Research highlights its value as a scaffold for eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors; eEF-2K is a recognized cancer-therapeutic target because its upregulation in various malignant cells, including breast cancer and malignant glioma, allows tumors to adapt to metabolic stress . Inhibiting this kinase disrupts protein synthesis regulation in cancer cells . Furthermore, amino-functionalized derivatives of this pyrido[2,3-d]pyrimidine core have demonstrated potent dual anticancer and antibacterial activities in recent studies . These derivatives have shown promising cytotoxicity against several cancer cell lines (such as HeLa, HepG-2, and MCF-7) and have exhibited potent inhibition of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . The mechanism of action for these bioactive derivatives includes inducing G0/G1 cell cycle arrest and promoting apoptosis in cancer cells . This product is intended for research applications in chemical biology and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9N3O2/c1-4-3-6-7(10-5(4)2)11-9(14)12-8(6)13/h3H,1-2H3,(H2,10,11,12,13,14)

InChI Key

LRUUPBSAUCTXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)NC2=O)N=C1C

Origin of Product

United States

Preparation Methods

Condensation of 6-Aminouracil Derivatives with β-Dicarbonyl Compounds

The most common and efficient method involves the condensation of substituted 6-aminouracil derivatives with β-dicarbonyl compounds such as acetylacetone or benzoylacetone in acidic media (glacial acetic acid) under reflux conditions. This approach yields pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with various substitutions at positions 6 and 7.

  • Procedure : A mixture of 0.1 mol of substituted 6-aminouracil and 0.1 mol of acetylacetone or analogs is dissolved in 10-12 mL of glacial acetic acid and refluxed for 6-8 hours.
  • Work-up : The reaction mixture is poured into ice-cooled water and neutralized with concentrated ammonia solution (27%), precipitating the product.
  • Purification : The solid is filtered and purified by recrystallization or column chromatography.
  • Yields : Typically range from 70% to 85% depending on substituents and reaction conditions.

Example:
Synthesis of 1,3-diethyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione achieved 81% yield as a white solid with melting point 139-141 °C, characterized by detailed ^1H and ^13C NMR spectra confirming structure.

Detailed Preparation Method for 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Starting Materials

  • 6-Aminouracil derivatives : The key starting materials are 6-aminouracil or its substituted analogs (e.g., 6-amino-1,3-dimethyluracil).
  • β-Dicarbonyl compounds : Acetylacetone or benzoylacetone are commonly used to introduce methyl or aryl substituents at the 6 and 7 positions.

Reaction Conditions and Mechanism

  • The reaction proceeds through a Michael addition or Hantzsch-type condensation mechanism, where the amino group of 6-aminouracil attacks the β-dicarbonyl compound.
  • The acidic environment (glacial acetic acid) facilitates cyclization and dehydration steps, forming the fused pyrido[2,3-d]pyrimidine ring system.
  • Refluxing for 6-8 hours ensures complete conversion.

Work-Up and Purification

  • After reflux, the reaction mixture is cooled and poured into ice water.
  • The pH is adjusted to basic using concentrated ammonia, precipitating the product.
  • Filtration and washing remove impurities.
  • Final purification by recrystallization or column chromatography (e.g., dichloromethane:methanol 9:1) yields pure compounds.

Characterization Data (Representative Example)

Parameter Data
Yield 81%
Melting Point 139-141 °C
^1H NMR (DMSO-d6, 500 MHz) 7.10 (s, 1H, C6-H), 4.26 (q, 2H, N3-CH2), 3.94 (q, 2H, N1-CH2), 2.7 (s, 3H, 7-CH3), 2.47 (s, 3H, 5-CH3), 1.20 (t, 3H, N3-CH3), 1.15 (t, 3H, N1-CH3)
^13C NMR (DMSO-d6, 125 MHz) 161.93 (C4=O), 160.73 (C2=O), 152.29 (C8a), 150.29 (C7), 149.70 (C5), 121.45 (C6), 106.40 (C4a)

This data confirms the successful formation of the pyrido[2,3-d]pyrimidine core with methyl substitutions at positions 6 and 7.

Alternative Synthetic Routes and Modifications

Michael Addition Using Alkynones

A more recent and regioselective method involves using 6-aminouracil derivatives as enamines reacting with alkynones as Michael acceptors. This approach avoids the need for subsequent oxidation steps and allows direct access to pyrido[2,3-d]pyrimidine derivatives with high regioselectivity.

  • Advantages: Simplifies the synthesis, reduces purification steps, and improves overall efficiency.
  • Reaction conditions: Typically conducted under mild heating without strong oxidants.
  • Outcome: Direct formation of the target heterocycle with controlled substitution patterns.

Mannich Reaction for Functionalization

Mannich bases derived from 6-amino-1,3-dimethyluracil have been used to access tetrahydropyrido[2,3-d]pyrimidine-2,4-dione derivatives, which can be further functionalized at position 6.

  • Procedure: Condensation of 6-amino-1,3-dimethyluracil with appropriate Mannich bases.
  • Yields: Moderate to good (31-60%).
  • Characterization: Confirmed by IR, ^1H NMR, and ^13C NMR spectra.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Condensation with β-dicarbonyls 6-Aminouracil derivatives + acetylacetone Reflux in glacial acetic acid 6-8 h 70-85 Classical, widely used, requires acidic reflux
Michael addition with alkynones 6-Aminouracil derivatives + alkynones Mild heating, no oxidation needed Not specified Regioselective, fewer steps, modern approach
Mannich reaction 6-Amino-1,3-dimethyluracil + Mannich bases Room temp to reflux 31-60 For tetrahydro derivatives, functionalization

Research Outcomes and Analytical Validation

  • The synthesized compounds, including 6,7-dimethyl derivatives, consistently show high purity and correct structural features confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), melting point determination, and thin-layer chromatography (TLC).
  • Yields are generally high, indicating robust and reproducible synthetic routes.
  • The methods provide flexibility to introduce various substituents, enabling structure-activity relationship studies in medicinal chemistry.
  • Recent advances focus on improving regioselectivity and simplifying synthesis by avoiding multi-step oxidation or protection/deprotection sequences.

Chemical Reactions Analysis

Mannich Reaction and Oxidative Dimerization

This compound undergoes aminomethylation via Mannich reactions under specific conditions. For example, treatment with morpholine hydrochloride and paraformaldehyde in ethanol at 65°C yields 6-(N,N-dimethylaminomethyl)-7-aryl derivatives (e.g., 6a–c). Unexpectedly, elevated temperatures (>80°C) in DMF promote oxidative dimerization to form 1,2-bis(pyrido[2,3-d]pyrimidin-6-yl)ethane (compound 13) through an intermolecular Cope rearrangement mechanism .

Key Data:

Reaction ConditionsReagentsProductYieldCharacterization
65°C, ethanolMorpholine HCl, paraformaldehyde6-(N,N-dimethylaminomethyl) derivative70–85%IR: 1650–1700 cm⁻¹ (C=O); ¹H NMR: δ 3.30 (s, CH₃)
80°C, DMFNone (thermal)1,2-bis(pyrido[2,3-d]pyrimidin-6-yl)ethane45–60%ESI-MS: m/z 434 [M+H]⁺; ¹H NMR: δ 4.26 (s, CH₂)

Cyclization with Carbonyl Compounds

Reactions with acetylacetone or benzoylacetone in glacial acetic acid yield pyrano-fused derivatives . For instance, refluxing with acetylacetone generates 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (compound 16), confirmed by distinct NMR signals for methyl groups at δ 2.47 (s, 5-CH₃) and δ 2.70 (s, 7-CH₃) .

Example Reaction:

text
6,7-Dimethylpyrido[2,3-d]pyrimidine + Acetylacetone → 5,7-Dimethyl derivative

Conditions: Glacial acetic acid, 6–8 h reflux .

Microwave-Assisted Coupling Reactions

Under microwave irradiation (120°C, 14 bar), this compound participates in Pd-catalyzed coupling with aryl halides. For example, reacting with 4-nitrophenylboronic acid using Pd(OAc)₂ and Xantphos affords 7-(4-nitrophenyl)-substituted derivatives in >80% yield .

Optimized Protocol:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (5 mol%)
BaseK₂CO₃
Time5 min

Functionalization via Vilsmeier-Haack Reaction

Treatment with the Vilsmeier reagent (POCl₃/DMF) introduces formyl groups at position 8, producing 8-formyl-6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione . Subsequent reactions with amines or hydrazines yield Schiff bases or hydrazones, respectively .

Mechanistic Pathway:

  • Formation of chlorinated intermediate.

  • Hydrolysis to aldehyde under basic conditions .

Alkylation and Acylation

  • N-Alkylation: Reaction with ethyl iodide in NaOH yields 1,3-diethyl-6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione , confirmed by ¹H NMR signals at δ 1.20 (t, CH₂CH₃) .

  • C-Acylation: Benzoylation at position 5 using benzoyl chloride in pyridine produces 5-benzoyl-6,7-dimethyl derivatives (IR: 1720 cm⁻¹, C=O) .

Biological Activity-Driven Modifications

Derivatives of this core structure show inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). Introducing a cyclopropyl group at position 3 enhances potency (IC₅₀ = 420 nM) .

Structure-Activity Relationship (SAR):

ModificationActivity (IC₅₀)
R₁ = Ethyl, R₂ = CONH₂, R₃ = Cyclopropyl420 nM
R₁ = Propyl, R₂ = CN, R₃ = Phenyl930 nM

Scientific Research Applications

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways and processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds:

Table 1. Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Findings
6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 6-CH₃, 7-CH₃ C₉H₉N₃O₂* ~191 (predicted) Not explicitly reported Methyl groups may enhance lipophilicity and alter binding affinity compared to halogenated analogs.
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2o) 1-(2,3,4-F₃C₆H₂), 3-CH₃ C₁₄H₉F₃N₃O₂ 324.24 Herbicidal (PPO inhibition) Exhibits π–π interactions with FAD600 and hydrogen bonds with Arg98/Thr176 in Nicotiana tabacum PPO. Herbicidal EC₅₀: <10 μM.
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 7-Cl, 6-F, 1-(2-iPr-4-MePy) C₁₇H₁₇ClFN₃O₂ 365.79 Synthetic intermediate Halogen substituents likely improve electrophilicity and target binding. Patent focuses on optimized synthesis routes.
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-CH₃, 3-CH₃ C₉H₉N₃O₂ 191.19 Not reported Distinct pyrido[3,2-d] fusion alters ring geometry, potentially reducing compatibility with PPO active sites compared to [2,3-d] isomers.
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-NH₂, 1-CH₂CH₃, 3-CH₂CH₃ C₁₁H₁₄N₄O₂ 234.25 Not reported Amino and ethyl groups may increase solubility or enable hydrogen bonding in therapeutic contexts.
6-Methoxypyrimidine-2,4(1H,3H)-dione 6-OCH₃ C₅H₆N₂O₃ 142.11 Not reported Simpler pyrimidine-dione scaffold (non-fused) lacks the rigidity of pyrido[2,3-d]pyrimidines, reducing steric complementarity with protein targets.

*Inferred from analogs; exact data unavailable.

Key Comparative Insights

Substituent Effects on Bioactivity: Halogenated Derivatives: Compounds like 2o (trifluorophenyl) and the 7-chloro-6-fluoro analog demonstrate enhanced herbicidal or synthetic utility due to halogen-induced electrophilicity and strong target interactions (e.g., π–π stacking, hydrogen bonding). Methyl vs.

Therapeutic vs. Agrochemical Applications: While 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione's applications are unclear, analogs like 2o are herbicidal , whereas 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () is patented for anti-mycobacterial use , highlighting scaffold versatility.

Synthetic Feasibility :

  • Halogenated derivatives (e.g., 7-chloro-6-fluoro ) require specialized synthesis protocols, whereas methyl-substituted compounds (e.g., 6,7-dimethyl) may be more accessible via conventional alkylation routes.

Biological Activity

6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity based on recent studies, including data tables and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₈N₄O₂
  • IUPAC Name : 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Biological Activity Overview

Research indicates that 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits various biological activities including:

  • Antimicrobial Activity : Significant against both bacterial and fungal strains.
  • Cytotoxicity : Notable effects on cancer cell lines.
  • Enzyme Inhibition : Potential as an inhibitor for specific kinases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens were determined.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8-16
Escherichia coli16-32
Candida albicans4-8
Pseudomonas aeruginosa32-64

Cytotoxicity Studies

The cytotoxic effects of 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been assessed using various cancer cell lines. The following table summarizes the findings:

Cell Line IC₅₀ (µM) Comparison Drug IC₅₀ (µM)
HepG210.5Doxorubicin12.0
MCF-715.0Doxorubicin14.5

These results indicate that the compound has comparable cytotoxicity to established chemotherapeutic agents.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) kinase activity.
  • Antiviral Properties : Recent studies suggest that it may also play a role in inhibiting viral replication through modulation of pyrimidine metabolism pathways .

Case Studies

  • Anticancer Activity in Vivo : A study conducted on xenograft models demonstrated that treatment with 6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
  • Synergistic Effects with Antibiotics : Research indicated that combining this compound with conventional antibiotics enhanced the efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence product formation?

  • Methodological Answer : The compound is synthesized via cyclization of 6-amino-1,3-dimethyluracil derivatives. Key methods include:

  • Vilsmeier formylation : Reaction with POCl₃ and DMF under controlled temperatures (60–90°C) yields 6-substituted pyrido[2,3-d]pyrimidines. The choice of solvent (e.g., chlorobenzene) and temperature affects regioselectivity and avoids dimerization .
  • Mannich base reactions : Aminomethylation with aryl ketones in polar solvents (e.g., ethanol) at reflux conditions generates intermediates that cyclize to the target compound. However, N6-substituted uracils may require alternative pathways due to steric hindrance .
    • Critical Parameters : Temperature control is crucial to prevent side reactions (e.g., dimer formation). Solvent polarity influences reaction kinetics and product purity.

Q. How is 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, methyl groups at positions 6 and 7 appear as singlets in ¹H NMR (δ ~2.5–3.0 ppm), while carbonyl signals (C=O) resonate at δ ~160–170 ppm in ¹³C NMR .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., C-H⋯O/N hydrogen bonds) and π-π stacking (centroid distances ~3.06–3.10 Å), which stabilize the crystal lattice .
    • Validation : Cross-referencing with LCMS ([M+H]+ peaks) ensures molecular weight consistency .

Advanced Research Questions

Q. What mechanistic insights explain the formation of dimeric byproducts during synthesis, and how can they be suppressed?

  • Methodological Answer : Dimerization arises via competing pathways:

  • Mannich reaction pathway : At elevated temperatures (>100°C), intermediates undergo nucleophilic attack by a second uracil molecule, forming dimers (e.g., compound 13 in ).
  • Mitigation strategies : Lowering reaction temperatures (60–80°C) and using non-polar solvents (e.g., toluene) reduce dimerization. Catalytic additives (e.g., p-toluenesulfonic acid) accelerate cyclization, favoring monomer formation .
    • Analytical validation : Monitoring reaction progress via TLC or HPLC helps identify dimer peaks early .

Q. How do structural modifications (e.g., alkylation at N1/N3) impact biological activity, particularly kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • N-alkylation : Introducing cyclopropyl or ethyl groups at N1/N3 enhances lipophilicity, improving membrane permeability. For example, 1-cyclopropyl-3-ethyl derivatives (e.g., compound 18c ) show potent kinase inhibition (IC₅₀ < 100 nM) .
  • Methyl group positioning : 6,7-Dimethyl substitution optimizes steric fit in kinase ATP-binding pockets. Removing one methyl group reduces binding affinity by ~50% .
    • Experimental validation : Kinase inhibition assays (e.g., eEF-2K) coupled with molecular docking (PDB: 4WQO) validate binding modes .

Q. What intermolecular forces govern the crystalline packing of 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, and how do they influence material properties?

  • Methodological Answer : Crystal engineering studies demonstrate:

  • Hydrogen bonding : C-H⋯O/N interactions (bond lengths ~2.2–2.5 Å) create 1D chains, while edge-to-face π-π stacking (dihedral angles ~88.2°) forms 3D networks .
  • Thermal stability : Strong intermolecular forces correlate with high melting points (>300°C), making the compound suitable for high-temperature applications .
    • Characterization tools : Single-crystal XRD and Hirshfeld surface analysis quantify interaction contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.